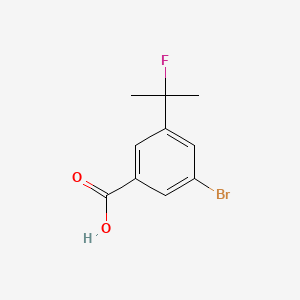

3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid

Description

3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the 3-position and a fluorinated isopropyl group at the 5-position of the aromatic ring. The compound’s synthesis likely involves halogenation and Suzuki-Miyaura coupling, as inferred from analogous pathways for bromo-fluoro benzoic acids .

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

3-bromo-5-(2-fluoropropan-2-yl)benzoic acid |

InChI |

InChI=1S/C10H10BrFO2/c1-10(2,12)7-3-6(9(13)14)4-8(11)5-7/h3-5H,1-2H3,(H,13,14) |

InChI Key |

XLDVTTUNNBVDOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(=O)O)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 5-(2-fluoropropan-2-yl)benzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as halogenation, esterification, and hydrolysis. The scalability of the process is crucial for industrial applications, ensuring high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzoic Acid Derivatives

Key differences include:

- Halogen type and position : Bromine at the 3-position increases molecular weight and polarizability compared to fluorine .

Physicochemical Properties and Extraction Efficiency

Lipophilicity and Extraction Behavior

The bromine atom and fluorinated alkyl group significantly enhance lipophilicity (predicted logP > 3), leading to a higher distribution coefficient (m) in emulsion liquid membrane (ELM) systems compared to acetic acid . This aligns with studies showing that benzoic acid derivatives with lipophilic substituents (e.g., phenol, bromo groups) are extracted faster than polar analogs like acetic acid .

Table 2: Extraction Rates and Physicochemical Properties

| Compound Name | Molecular Weight | Predicted logP | Extraction Rate (ELM) |

|---|---|---|---|

| This compound | 261.09 | 3.2 (estimated) | High (similar to phenol) |

| Benzoic acid | 122.12 | 1.87 | High |

| Acetic acid | 60.05 | 0.17 | Low |

Kinetic Considerations

While initial extraction rates are high due to favorable partitioning, prolonged contact times may reduce efficiency if the compound undergoes acid-base reactions in the membrane phase, as observed for acetic acid .

Toxicity Profiles and Predictive Modeling

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids suggest that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice . The bromine atom in the target compound increases its zero-order connectivity index (0JA), predicting higher acute toxicity compared to non-brominated analogs. For example:

Biological Activity

3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound includes a bromine atom and a fluoropropyl group attached to a benzoic acid moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed that the presence of halogen substituents (bromine and fluorine) enhances the compound's ability to interact with specific enzymes and receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially modulating cytokine release.

- Receptor Interaction : The compound may bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anti-inflammatory Properties

Research indicates that compounds with similar structural features exhibit anti-inflammatory activity. For instance, studies have shown that related compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models . While specific data on this compound is limited, it is hypothesized that it may share these properties due to its structural similarities.

Antitumor Activity

There is emerging evidence that compounds with similar benzoic acid derivatives possess antitumor properties. For example, studies have demonstrated that certain benzoic acid derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells . The potential for this compound to exhibit similar effects warrants further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of benzoic acid derivatives, providing insights into the potential applications of this compound:

- Inflammation Model : In a rat model of lipopolysaccharide (LPS)-induced inflammation, related compounds significantly reduced inflammatory markers . This suggests a potential application for this compound in treating inflammatory diseases.

- Antifibrotic Effects : Research on structurally similar compounds has shown promising antifibrotic effects in vivo, indicating that this compound could be explored for fibrotic conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.